Quinoxyfen-d4

Analytical Chemistry Mass Spectrometry Pesticide Residue Analysis

Quinoxyfen-d4 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of quinoxyfen residues in food, environmental, and agricultural samples. Its near-identical physicochemical properties and co-elution with the native analyte normalize matrix-induced ionization suppression and variable extraction recovery, ensuring compliance with SANTE/11312/2021. Indispensable for MRL enforcement, method validation, and environmental fate studies. Supplied as a high-purity analytical standard for research use only.

Molecular Formula C15H8Cl2FNO
Molecular Weight 312.2 g/mol
Cat. No. B12415389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxyfen-d4
Molecular FormulaC15H8Cl2FNO
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F
InChIInChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D
InChIKeyWRPIRSINYZBGPK-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxyfen-d4: Essential Stable Isotope-Labeled Internal Standard for Quinoxyfen Residue Analysis


Quinoxyfen-d4 (C15H4D4Cl2FNO) is a stable isotope-labeled analog of the agricultural fungicide quinoxyfen, wherein four hydrogen atoms on the 4-fluorophenoxy moiety are replaced by deuterium . It is supplied as a high-purity analytical standard and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of quinoxyfen residues in complex matrices, such as food and environmental samples [1].

Why Unlabeled Quinoxyfen or Other Analogs Cannot Substitute for Quinoxyfen-d4 in LC-MS/MS Workflows


In LC-MS/MS-based quantification of quinoxyfen, the use of a non-deuterated analog or a different internal standard (IS) introduces significant analytical variability. Unlabeled quinoxyfen, when used as an IS, is indistinguishable from the target analyte, precluding accurate quantification. Non-analog ISs fail to correct for analyte-specific losses during sample preparation, such as variable extraction recovery and matrix-induced ionization suppression or enhancement [1]. The co-eluting, nearly identical physicochemical properties of a deuterated internal standard like Quinoxyfen-d4 are essential for normalizing these effects, thereby ensuring method accuracy, precision, and robustness as mandated by regulatory guidelines (e.g., SANTE/11312/2021) [2].

Quantitative Differentiation of Quinoxyfen-d4 as an Internal Standard for LC-MS/MS


Isotopic Purity: Defining Accurate Quantification by Minimizing Cross-Talk

The suitability of a deuterated internal standard is critically dependent on its isotopic purity, which directly influences the extent of cross-talk (signal interference) at the analyte's mass channel. A high isotopic purity of 98.8% for the d4 species ensures minimal interference from non-deuterated (d0) or lower-deuterated (d1-d3) isotopologues, which can cause overestimation of the target analyte concentration .

Analytical Chemistry Mass Spectrometry Pesticide Residue Analysis

Chemical Purity: Minimizing Impurities that Confound Trace-Level Quantification

The chemical purity of an internal standard is as critical as its isotopic purity. The presence of chemical impurities can interfere with chromatographic separation or mass spectrometric detection, compromising assay accuracy and sensitivity. A reported chemical purity of 98% (by TLC) or 95% (by HPLC) establishes a high degree of confidence in the material's suitability for its intended analytical purpose .

Analytical Chemistry Quality Control Reference Materials

Matrix Effect Normalization: Compensating for Ion Suppression/Enhancement in Complex Samples

A primary justification for using a stable isotope-labeled internal standard (SIL-IS) is its ability to compensate for matrix effects, a major source of inaccuracy in LC-MS/MS. While direct, compound-specific matrix effect data for Quinoxyfen-d4 is not publicly available in peer-reviewed studies, the class-level mechanism is well-established. Co-eluting SIL-ISs, due to their near-identical physicochemical properties, experience the same degree of ionization suppression or enhancement as the native analyte, thereby normalizing the analyte/IS response ratio and providing a significant improvement in accuracy over external calibration or non-analog internal standards [1][2].

LC-MS/MS Method Validation Food Safety

Primary Research and Industrial Applications of Quinoxyfen-d4


Regulatory-Compliant Pesticide Residue Monitoring in Food and Feed

Quinoxyfen-d4 is the definitive internal standard for laboratories conducting quantitative LC-MS/MS analysis of quinoxyfen residues to meet the stringent method validation criteria of regulatory bodies like the European Union (SANTE/11312/2021) and the U.S. EPA. Its use is mandated or strongly recommended to achieve the required method accuracy and precision for Maximum Residue Limit (MRL) enforcement in commodities such as grapes, cereals, and hops [1][2].

Environmental Fate and Metabolism Studies

This deuterated standard is indispensable for tracking the environmental degradation, metabolic pathways, and bioaccumulation potential of quinoxyfen in soil, water, and biota. It provides the analytical specificity needed to distinguish the parent fungicide from its transformation products, including photometabolites like 2-chloro-10-fluorochromeno[2,3,4-de]quinoline, in complex environmental matrices [3].

Method Development and Validation for Food Safety Laboratories

Analytical chemists rely on Quinoxyfen-d4 during the development and validation of new QuEChERS-based or other extraction protocols for quinoxyfen. It serves as a critical tool for establishing recovery, assessing matrix effects, and defining the limit of quantification (LOQ) for the target analyte in various agricultural products, thus ensuring the robustness of newly developed analytical methods [4].

Technical Documentation Hub

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